

Istradefylline-13C,d3 CAS number and molecular weight

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Compound of Interest

Compound Name: Istradefylline-13C,d3

Cat. No.: B10820236

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An In-depth Technical Guide to Istradefylline-13C,d3

This technical guide provides a comprehensive overview of **Istradefylline-13C,d3**, an isotopically labeled form of Istradefylline, for researchers, scientists, and drug development professionals. Istradefylline is a selective adenosine A2A receptor antagonist used as an adjunctive treatment to levodopa/carbidopa for Parkinson's disease (PD).^[1]^[2] The stable isotope-labeled version is primarily used as an internal standard for quantification in mass spectrometry-based studies.^[3]

Physicochemical Properties

Istradefylline-13C,d3 is the 13C- and deuterium-labeled form of Istradefylline.^[4]

Property	Value	Source(s)
CAS Number	2749234-46-4	[4]
Unlabeled CAS Number	155270-99-8	[5]
Molecular Formula	C ₁₉ ¹³ CH ₂₁ D ₃ N ₄ O ₄	[3][4][5][6]
Molecular Weight	388.44 g/mol	[4][6]
Formal Name	(E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-(methyl- ¹³ C-d ₃)-3,7-dihydro-1H-purine-2,6-dione	[3]

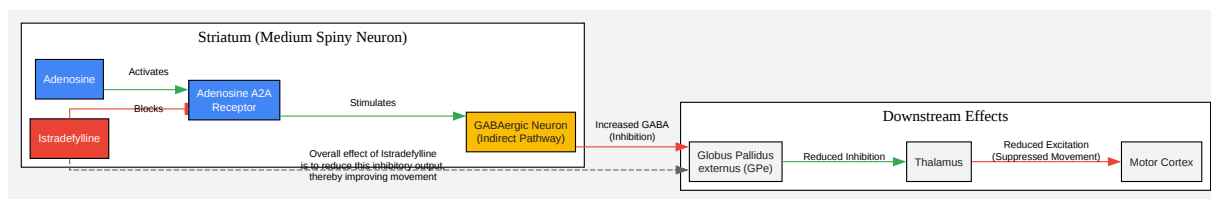
Pharmacology and Mechanism of Action

Istradefylline is a selective antagonist of the adenosine A2A receptor, with a K_i value of 2.2 nM. [3][4] These receptors are highly concentrated in the basal ganglia, a brain region critical for motor control that degenerates in Parkinson's disease.[1] In PD, the loss of dopaminergic neurons leads to overactivity of the indirect striato-pallidal pathway, which suppresses voluntary movement.[7]

Adenosine A2A receptors are expressed on GABAergic medium spiny neurons within this indirect pathway.[1] By binding to these receptors, adenosine exerts an excitatory effect, increasing GABAergic transmission and thus inhibiting motor function.[7] Istradefylline antagonizes this action, preventing the excitatory effects of adenosine and reducing the excessive inhibitory output from this pathway.[7][8] This non-dopaminergic mechanism helps to normalize the function of motor circuits and improves motor control in conjunction with dopamine replacement therapies like levodopa.[7][9]

Signaling Pathway

The diagram below illustrates the role of Istradefylline in modulating the indirect pathway in Parkinson's disease.



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Istradefylline's mechanism in the basal ganglia.

Pharmacokinetics

Pharmacokinetic parameters for unlabeled Istradefylline and its primary active metabolites are summarized below.

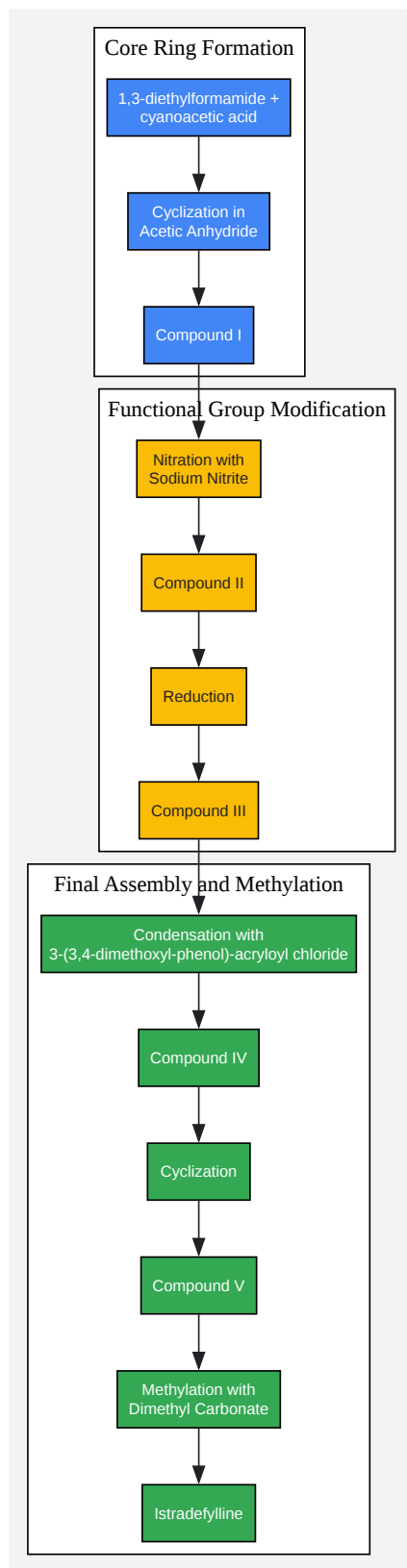
Parameter	Istradefylline	Metabolite M1	Metabolite M8	Source(s)
Cmax (ng/mL)	181.1	4.34	12.6	[1]
Tmax (h)	2.0	3.5	3.0	[1]
AUC (ng*h/mL)	11,100	-	610	[1]
Half-life (h)	64-69	-	-	[1]
Protein Binding	~98%	-	-	[1]

Istradefylline is primarily metabolized by cytochrome P450 enzymes CYP1A1, CYP3A4, and CYP3A5.[1][9]

Experimental Protocols

Synthesis of Istradefylline

A patented synthesis process for Istradefylline involves a multi-step procedure.^{[10][11]} The general workflow is outlined below.



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General workflow for the synthesis of Istradefylline.

Key Steps:

- Cyclization: 1,3-diethylformamide and cyanoacetic acid react in acetic anhydride to form the initial pyrimidine ring structure (Compound I).[\[10\]](#)
- Nitration: The intermediate is nitrated using sodium nitrite in acetic acid to yield Compound II.[\[10\]](#)
- Reduction: The nitro group is reduced to an amino group (Compound III).[\[10\]](#)
- Condensation & Cyclization: Compound III is reacted with 3-(3,4-dimethoxy-phenol)-acryloyl chloride, followed by cyclization to form the purine-2,6-dione core.[\[10\]](#)[\[11\]](#)
- Methylation: The final step is methylation to yield Istradefylline.[\[10\]](#)[\[11\]](#)

Preclinical Efficacy Studies

Istradefylline's efficacy has been demonstrated in various animal models of Parkinson's disease.

- Rodent Models: In rats, Istradefylline effectively reverses catalepsy induced by the dopamine antagonist haloperidol (ED₅₀ value of 0.23 mg/kg) or by reserpine.[\[3\]](#)[\[12\]](#)
- Primate Models: In MPTP-treated marmosets (a primate model of PD), oral administration of Istradefylline alleviates postural defects and improves motor disability in a dose-dependent manner without inducing dyskinesia.[\[3\]](#) When combined with levodopa or dopamine agonists, it produces a robust improvement in motor function.[\[13\]](#)

Clinical Trials

The approval of Istradefylline was based on four key randomized, double-blind, placebo-controlled clinical trials in PD patients experiencing "off" episodes while on a stable levodopa regimen.[\[9\]](#)[\[14\]](#)

- Study Design: Patients were required to have at least two hours of "off" time per day.[13] They were randomized to receive a placebo, 20 mg/day, or 40 mg/day of Istradefylline for a 12-week period.[13][14]
- Primary Efficacy Outcome: The primary endpoint was the change from baseline in the total daily "off" time.
- Results: The trials demonstrated that both 20 mg/day and 40 mg/day doses of Istradefylline provided a statistically significant reduction in daily "off" time compared to placebo.[7]

Dose	Reduction in "Off" Time vs. Placebo (hours)	Source(s)
20 mg/day	0.64–0.76	[7]
40 mg/day	0.74–1.2	[7]

The most common adverse reactions ($\geq 5\%$ and more frequent than placebo) were dyskinesia, dizziness, constipation, nausea, hallucination, and insomnia.[14]

Use in Research

Istradefylline-13C,d3 is specifically designed for use as an internal standard in analytical chemistry.[3] Its stable heavy isotope enrichment allows for precise quantification of unlabeled Istradefylline in biological matrices (e.g., plasma, tissue) by GC- or LC-MS without interfering with the measurement of the endogenous compound.[3][4] This is crucial for pharmacokinetic, metabolic, and therapeutic drug monitoring studies.

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